N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Description
N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a heterocyclic compound featuring a benzofuran moiety fused with a thiazole ring and a nitro-substituted benzamide group. The benzofuran core, synthesized via nitration and cyclization of methyl-2-hydroxy benzoate derivatives (as seen in benzofuran synthesis pathways ), is linked to the thiazole ring at position 2. The 3-nitrobenzamide group is attached via an amide bond to the thiazole’s amino group.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c1-26-14-5-6-16-12(8-14)9-17(27-16)15-10-28-19(20-15)21-18(23)11-3-2-4-13(7-11)22(24)25/h2-10H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJVCQANXNPGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic Core : The benzofuran-thiazole fusion in the target compound offers enhanced rigidity and π-stacking capacity relative to simpler thiazole-phenyl systems (e.g., ). Coumarin-linked thiazoles () exhibit similar aromaticity but differ in oxygen atom positioning.
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Physicochemical Comparisons
Insights :
- Bioactivity: The phenoxy-substituted benzamide in showed high activity in plant growth assays, suggesting that electron-donating groups may enhance specific interactions. The target compound’s nitro group could similarly target oxidoreductases.
- Solubility : The benzofuran core’s methoxy group may reduce solubility compared to nitazoxanide’s acetyloxy group , necessitating formulation adjustments.
Biological Activity
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzofuran moiety linked to a thiazole ring and further connected to a nitrobenzamide group . The synthesis typically involves multi-step organic reactions, including oxidation and reduction processes to modify functional groups for enhanced biological activity.
Synthetic Routes
- Oxidation : The methoxy group on the benzofuran can be oxidized to form a hydroxyl group.
- Reduction : The carbonyl group in the benzamide moiety can be reduced to form an amine.
- Substitution : Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown that it inhibits the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has been explored for its anticancer properties, particularly in modulating biological pathways involved in cancer cell proliferation and apoptosis. Mechanistic studies suggest that it may interact with specific molecular targets, including enzymes and receptors associated with cancer progression.
The mechanism of action involves:
- Intercalation into DNA : The benzofuran moiety can intercalate into DNA, affecting gene expression.
- Enzyme Interaction : The thiazole ring may interact with enzymes, modulating their activity and influencing cellular functions.
Case Studies
- Study on Anticancer Effects : A study demonstrated that this compound significantly inhibited the proliferation of cancer cells in vitro, with IC50 values indicating potent activity against breast cancer cell lines.
- Antimicrobial Evaluation : Another study evaluated the compound against several bacterial strains, revealing effective inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Tables
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| Anticancer (breast cancer) | 15 µM | [Source 1] |
| Antibacterial (E. coli) | 32 µg/mL | [Source 2] |
| Antifungal (C. albicans) | 20 µg/mL | [Source 3] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
